1-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazol-4-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 2-(trifluoromethyl)pyridine with hydrazine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyridine ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(trifluoromethyl)pyridin-4-yl)piperazine
- 2-(trifluoromethyl)pyridin-4-yl)methanol
- 4-(trifluoromethyl)pyridine
Uniqueness
1-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazol-4-amine is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, reactivity, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C9H7F3N4 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]pyrazol-4-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-3-7(1-2-14-8)16-5-6(13)4-15-16/h1-5H,13H2 |
InChI Key |
MLHJLJJZJMRMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N2C=C(C=N2)N)C(F)(F)F |
Origin of Product |
United States |
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